Technical Documentation Center

2-(Tetrahydro-2h-pyran-3-yl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Tetrahydro-2h-pyran-3-yl)propanoic acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Stereochemistry and Isomers of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid

Introduction In the landscape of modern drug discovery and development, a profound understanding of molecular stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a profound understanding of molecular stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety.[1][2][3] Molecules with identical chemical formulas and connectivity but different spatial arrangements of their atoms, known as stereoisomers, can exhibit remarkably different biological activities.[1] This guide provides a comprehensive technical overview of the stereochemistry and isomers of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid, a molecule of interest in medicinal chemistry. The principles and methodologies discussed herein are intended to provide researchers, scientists, and drug development professionals with a robust framework for navigating the complexities of chiral compounds.

Molecular Structure and Stereochemical Complexity

2-(Tetrahydro-2H-pyran-3-yl)propanoic acid possesses two chiral centers, giving rise to a total of four possible stereoisomers. The chirality arises from:

  • C2 of the propanoic acid moiety: The carbon atom to which the carboxyl group and the tetrahydropyran ring are attached.

  • C3 of the tetrahydropyran ring: The carbon atom of the ring that is bonded to the propanoic acid side chain.

The presence of these two stereocenters means the molecule can exist as two pairs of enantiomers, which are diastereomers of each other.

Visualization of Stereoisomers

The relationship between the four stereoisomers can be visualized as follows:

G cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 a (2R,3R) b (2S,3S) a->b Enantiomers c (2R,3S) a->c Diastereomers d (2S,3R) a->d Diastereomers b->c Diastereomers b->d Diastereomers c->d Enantiomers

Figure 1: Stereoisomeric relationships of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid.

Synthesis and Chiral Separation of Stereoisomers

The preparation of enantiomerically pure forms of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid is a crucial step in evaluating their individual biological activities. This can be achieved through either asymmetric synthesis or resolution of a racemic mixture.

Asymmetric Synthesis
Chiral Separation of Racemic Mixtures

A more common approach is the synthesis of a racemic or diastereomeric mixture, followed by separation of the desired stereoisomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.[3][4]

2.2.1. Experimental Protocol: Chiral HPLC Separation

The following protocol outlines a general methodology for the chiral separation of the stereoisomers of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid. Optimization of the mobile phase and column is critical for achieving baseline separation.

Objective: To separate the four stereoisomers of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid.

Materials:

  • Racemic mixture of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid

  • HPLC-grade hexanes, isopropanol (IPA), and trifluoroacetic acid (TFA)

  • Chiral stationary phase column (e.g., Chiralpak AD, Chiralcel OD)[3]

  • HPLC system with UV detector

Methodology:

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (or similar polysaccharide-based CSP)

    • Mobile Phase: A mixture of hexanes and IPA with a small percentage of TFA (e.g., 90:10:0.1 v/v/v). The ratio of hexanes to IPA and the concentration of the acidic modifier (TFA) are critical parameters for optimization.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Temperature: 25 °C

  • Injection and Data Analysis: Inject 10 µL of the sample solution. The retention times of the different stereoisomers will vary, allowing for their separation. The peak areas can be used to determine the relative amounts of each isomer.

Rationale for Experimental Choices:

  • Chiral Stationary Phase: Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are known to be effective for the separation of a wide range of chiral compounds, including carboxylic acids.[3]

  • Mobile Phase: A normal-phase eluent system (hexanes/IPA) provides good selectivity on polysaccharide-based CSPs. The alcohol modifier (IPA) modulates the retention and selectivity, while the acidic additive (TFA) is often necessary to improve the peak shape of acidic analytes by suppressing the ionization of the carboxyl group.[3]

2.2.2. Workflow for Chiral Separation

G cluster_workflow Chiral Separation Workflow prep Sample Preparation (Dissolve racemate in mobile phase) inject Injection prep->inject hplc HPLC System (Chiral Column, Isocratic Elution) separation Separation on Chiral Stationary Phase hplc->separation inject->hplc detection UV Detection separation->detection analysis Data Analysis (Retention times, Peak areas) detection->analysis

Figure 2: A typical workflow for the chiral separation of stereoisomers using HPLC.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of their stereochemistry.

1H and 13C NMR Spectroscopy

While standard 1H and 13C NMR spectra of diastereomers will be different, the spectra of enantiomers are identical in an achiral solvent. To distinguish between enantiomers using NMR, a chiral solvating agent or a chiral derivatizing agent must be used.

Distinguishing Diastereomers

For the diastereomeric pairs ((2R,3R)/(2R,3S) and (2S,3S)/(2S,3R)), differences in their 1H and 13C NMR spectra are expected. The different spatial arrangement of the substituents will lead to variations in the chemical shifts and coupling constants of the protons and carbons, particularly those near the chiral centers.

Expected 1H NMR Spectral Features:

The 1H NMR spectrum of propanoic acid itself shows three distinct signals corresponding to the CH3, CH2, and COOH protons.[5][6] For 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid, the spectrum will be more complex due to the protons on the tetrahydropyran ring. Key signals to analyze for stereochemical assignment would include:

  • The proton at C2 of the propanoic acid moiety.

  • The protons at C2, C3, and C6 of the tetrahydropyran ring.

The coupling constants between these protons, which are dependent on the dihedral angles between them, will be crucial for determining the relative stereochemistry (cis/trans relationship between the substituents on the tetrahydropyran ring).

Quantitative Data Summary

The following table provides a hypothetical summary of the kind of data that would be obtained from a successful chiral HPLC separation.

StereoisomerRetention Time (min)Peak Area (%)
(2R,3R)8.525.0
(2S,3S)9.825.0
(2R,3S)11.225.0
(2S,3R)12.525.0
Table 1: Hypothetical HPLC data for the separation of the four stereoisomers of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid.

The Imperative of Stereoisomeric Resolution in Drug Development

The significance of isolating and characterizing individual stereoisomers cannot be overstated in the context of drug development.[3] The human body is a chiral environment, and as such, the interactions of enantiomers with biological targets like enzymes and receptors can be vastly different.[1][2]

  • Eutomer vs. Distomer: One enantiomer (the eutomer) may exhibit the desired therapeutic activity, while the other (the distomer) could be inactive, less active, or even responsible for undesirable side effects or toxicity.[1] A classic and tragic example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen.[3]

  • Pharmacokinetic and Pharmacodynamic Differences: Enantiomers can differ in their absorption, distribution, metabolism, and excretion (ADME) properties, leading to different pharmacokinetic profiles. They can also have different affinities and efficacies at their target receptors, resulting in distinct pharmacodynamic effects.

Therefore, regulatory agencies such as the U.S. Food and Drug Administration (FDA) now have stringent guidelines that often require the development of single-enantiomer drugs unless there is a compelling reason to market a racemate.[3]

Conclusion

The stereochemical complexity of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid necessitates a thorough and systematic approach to the separation and characterization of its four stereoisomers. This guide has outlined the fundamental principles of its stereochemistry, provided a practical protocol for chiral separation using HPLC, and emphasized the critical importance of stereoisomeric resolution in the pharmaceutical sciences. A comprehensive understanding and application of these principles are essential for advancing our knowledge of this molecule and for the development of safe and effective therapeutic agents. The broader family of pyranone and lactone derivatives has been shown to exhibit a wide range of biological activities, further underscoring the potential importance of studying the specific biological profiles of each stereoisomer of the title compound.[2]

References

  • PrepChem. Synthesis of (2R)-2-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)propionic acid. Available from: [Link]

  • Beilstein Journals. Supporting Information Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates with multip. Available from: [Link]

  • Kumar, R. Effects of Stereoisomers on Drug Activity. ARC Journal of Pharmaceutical Sciences. 2021, 7(2), 1-5.
  • Gautam, A., et al.
  • PubChem. 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. Available from: [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter. Available from: [Link]

  • SlidePlayer. stereochemistry and biological activity of drugs. Available from: [Link]

  • Chegg.com. Solved 3. Following are the NMR spectra of three isomeric. Available from: [Link]

  • Amanote Research. (PDF) Synthesis and Biological Activity of the Isomers and. Available from: [Link]

  • Shehab, W.S., Ghoneim, A.A. Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. 2016, 9, S966-S972.
  • Google Patents. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH .... Available from: [Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]

  • LookChem. Cas 40500-10-5,3-(TETRAHYDRO-2H-PYRAN-4-YL)PROPANOIC ACID. Available from: [Link]

  • Nagwa. Question Video: ¹H NMR Spectrum of Propanoic Acid. Available from: [Link]

  • Chemist Library. Chiral Separation Techniques. Available from: [Link]

  • SpectraBase. tetrahydro-2H-pyran-2-one - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

Sources

Exploratory

The Pharmacophore of the Future: A Technical Guide to Pyran-Containing Carboxylic Acids

Topic: Potential Biological Activity of Pyran-Containing Carboxylic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The pyran ring, spe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activity of Pyran-Containing Carboxylic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyran ring, specifically when functionalized with a carboxylic acid moiety, represents a privileged scaffold in medicinal chemistry.[1] This structural motif—ranging from the saturated tetrahydropyran to the unsaturated dihydropyran and 4H-pyran systems—serves as a critical "anchor" in ligand-target interactions.

This guide moves beyond basic structural descriptions to analyze the causality of biological activity. We examine how the carboxylate group drives high-affinity binding in antiviral agents (Zanamivir), how the 4H-pyran scaffold enables multicomponent synthesis of anticancer agents, and provide validated protocols for their synthesis and evaluation.

The "Anchor" Effect: Neuraminidase Inhibition

The most clinically validated application of the pyran-carboxylic acid motif is in neuraminidase (NA) inhibitors for Influenza A and B. The drug Zanamivir (Relenza) is the archetype.

Mechanistic Causality

The biological activity of Zanamivir is not accidental; it is a direct consequence of the electrostatic "anchor" provided by the C2-carboxylate group.

  • The Arginine Triad: The carboxylate group of Zanamivir forms a bidentate salt bridge with a conserved cluster of three arginine residues (Arg118, Arg292, Arg371 ) within the NA active site.[2] This interaction is thermodynamically favorable and orients the rest of the molecule.

  • The 4-Guanidino Group: Replacing the hydroxyl group of the parent sialic acid with a guanidino group creates a charge-charge interaction with Glu119 and Asp151 , significantly increasing affinity compared to the natural substrate.

Visualization: Zanamivir Binding Topology

The following diagram illustrates the critical contact points that define the pharmacophore.

Zanamivir_Binding cluster_legend Interaction Types Z_Carboxy C2-Carboxylate (Negative Charge) Arg_Triad Arginine Triad (Arg118, Arg292, Arg371) Z_Carboxy->Arg_Triad Strong Salt Bridge (Critical Anchor) Z_Guanidino C4-Guanidino (Positive Charge) Acid_Pocket Acidic Pocket (Glu119, Asp151, Glu227) Z_Guanidino->Acid_Pocket Charge-Charge Interaction Z_Acetamido C5-Acetamido (Hydrophobic/H-bond) Arg152 Arg152 (H-Bond Donor) Z_Acetamido->Arg152 H-Bonding Z_Glycerol C6-Glycerol Side Chain (Hydrophilic) Glu276 Glu276 (H-Bond Acceptor) Z_Glycerol->Glu276 Bidentate H-Bond Electrostatic Electrostatic Hydrogen Bond Hydrogen Bond

Figure 1: Interaction map of Zanamivir within the Neuraminidase active site.[3] The C2-Carboxylate is the primary anchor.

The "Scaffold" Effect: 4H-Pyrans in Oncology

While dihydropyrans dominate antiviral therapy, 2-amino-4H-pyran-3-carboxylic acid derivatives are emerging as potent anticancer and antimicrobial agents. These compounds are often synthesized via Multicomponent Reactions (MCRs), allowing for rapid library generation.

Structure-Activity Relationship (SAR) Rules
  • C3-Functionality: An electron-withdrawing group (EWG) at C3 is essential. While cyano (-CN) is common, a carboxylate ester (-COOEt) often improves solubility and bioavailability without sacrificing activity.

  • C4-Aryl Substituent: Lipophilicity drives cytotoxicity. Halogenated phenyl rings (e.g., 4-Cl-Ph, 2,4-Cl2-Ph) at C4 typically show lower IC50 values against cancer cell lines (e.g., MCF-7, HCT-116) compared to unsubstituted rings.

  • C2-Amino Group: Essential for H-bonding interactions with target enzymes (e.g., Bcl-2 or tubulin).

Quantitative Data: Cytotoxicity Profile

Table 1: Comparative cytotoxicity of 4H-pyran derivatives against HCT-116 (Colorectal Cancer) cell lines.

Compound IDR1 (C4-Aryl)R2 (C3-Group)IC50 (µM)Mechanism Note
4a Phenyl-COOEt> 100Baseline activity
4g 4-Cl-Phenyl-CN27.78Enhanced lipophilicity
4j 3-NO2-Phenyl-COOEt33.34H-bond acceptor effect
Ref 5-FluorouracilN/A18.50Standard Control

Data synthesized from recent literature reviews (See References [4], [5]).

Experimental Protocols (Self-Validating Systems)

Protocol A: Green Synthesis of 2-Amino-4H-pyran-3-carboxylates

Rationale: This protocol utilizes a "One-Pot" Multicomponent Reaction (MCR).[4] It is self-validating because the product precipitates out of the reaction mixture, driving the equilibrium forward and simplifying purification.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)[4][5]

  • Ethyl Acetoacetate (1.0 mmol)[4]

  • Malononitrile (1.0 mmol)[4][5]

  • Catalyst: L-Proline (10 mol%) or Sodium Malonate (10 mol%)

  • Solvent: Ethanol/Water (1:1)

Workflow:

  • Charge: In a 50 mL round-bottom flask, combine the aldehyde, ethyl acetoacetate, malononitrile, and catalyst in 5 mL of EtOH:H2O.

  • Reflux: Heat the mixture to 70°C.

  • Monitor: Check TLC (Hexane:Ethyl Acetate 7:3) every 15 minutes. The disappearance of the aldehyde spot confirms reaction progress.

  • Precipitation (Self-Validation): Upon cooling to room temperature, the product will precipitate as a solid.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol if necessary.

Synthesis_Workflow Start Start: Mix Reagents (Aldehyde + Malononitrile + Ketoester) Knoevenagel Step 1: Knoevenagel Condensation (Formation of Arylidenemalononitrile) Start->Knoevenagel Catalyst (Base) Michael Step 2: Michael Addition (Enol adds to Alkene) Knoevenagel->Michael + Ethyl Acetoacetate Cyclization Step 3: Cyclization & Tautomerization (Ring Closure) Michael->Cyclization Intramolecular Product End: 2-Amino-4H-pyran Precipitate Cyclization->Product Crystallization

Figure 2: Mechanistic flow of the One-Pot MCR synthesis.

Protocol B: Neuraminidase Inhibition Assay (Fluorescence)

Rationale: To verify the "Anchor" effect of the carboxylate, we use a fluorometric assay. The cleavage of the substrate MUNANA by Neuraminidase releases a fluorescent product (4-methylumbelliferone). Inhibitors (like Zanamivir derivatives) reduce this fluorescence.

Step-by-Step:

  • Buffer Prep: Prepare 32.5 mM MES buffer (pH 6.5) containing 4 mM CaCl2. Calcium is essential for NA stability.

  • Enzyme Mix: Dilute Influenza Neuraminidase (e.g., from A/H1N1) in buffer.

  • Inhibitor Incubation: Add 10 µL of test compound (dissolved in DMSO/buffer) to 40 µL of enzyme solution. Incubate at 37°C for 30 mins to allow the carboxylate anchor to seat in the active site.

  • Substrate Addition: Add 50 µL of 200 µM MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid).

  • Kinetics: Measure fluorescence (Ex: 365 nm, Em: 450 nm) every 60 seconds for 20 minutes.

  • Calculation: Plot Reaction Rate (RFU/min) vs. log[Inhibitor]. Determine IC50 using non-linear regression.

Future Perspectives: Tetrahydropyrans

While the unsaturated pyrans are current stars, tetrahydropyran-4-carboxylic acids are the future of peptidomimetics.

  • Bioisosteres: They act as non-hydrolyzable replacements for proline or isoleucine in peptide chains.

  • Linkers: Used in PROTACs (Proteolysis Targeting Chimeras) to improve solubility compared to all-carbon alkyl chains.

References

  • Varghese, J. N., et al. (1998). "Structure-based design of a potent influenza virus neuraminidase inhibitor." Nature, 363, 418–423. Link

  • Von Itzstein, M. (2007). "The war against influenza: discovery and development of sialidase inhibitors." Nature Reviews Drug Discovery, 6(12), 967-974. Link

  • Maddila, S., et al. (2016). "Expeditious Synthesis of 2-Amino-4H-chromenes and 2-Amino-4H-pyran-3-carboxylates Promoted by Sodium Malonate." Letters in Organic Chemistry, 13(4), 296-302. Link

  • Saleh, N. M., et al. (2022). "Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells." Molecules, 27(14), 4602. Link

  • Kumar, D., et al. (2014). "A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature."[6] Current Chemistry Letters, 3(2), 69-76. Link

  • Gubareva, L. V., et al. (2000). "Influenza virus neuraminidase inhibitors."[3][7][8][9][10][11] The Lancet, 355(9206), 827-835. Link

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Strategic Use of 2-(Tetrahydro-2H-pyran-3-yl)propanoic Acid as a Chiral Building Block in Modern Synthesis

Introduction: The Value of Privileged Scaffolds in Chemical Design In the landscape of drug discovery and complex molecule synthesis, the tetrahydropyran (THP) ring stands out as a "privileged scaffold." Its prevalence i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Privileged Scaffolds in Chemical Design

In the landscape of drug discovery and complex molecule synthesis, the tetrahydropyran (THP) ring stands out as a "privileged scaffold." Its prevalence in a vast array of natural products and clinically successful pharmaceuticals underscores its favorable physicochemical and pharmacological properties.[1] The THP moiety often imparts improved aqueous solubility, metabolic stability, and desirable conformational rigidity to a molecule. When functionalized with reactive handles and defined stereochemistry, such as in 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid, it transforms into a powerful chiral building block.

This guide provides an in-depth exploration of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid, a versatile synthon that combines the benefits of the THP core with a strategically placed propanoic acid side chain. The carboxylic acid function serves as a versatile anchor for a multitude of chemical transformations, most notably amide bond formation, while the inherent chirality at two distinct centers allows for the precise construction of complex, three-dimensional molecular architectures.[2][3] We will detail its stereoselective synthesis, key applications, and provide robust, field-proven protocols for its use in research and development settings.

Synthesis and Stereochemical Considerations

The synthetic challenge for polysubstituted tetrahydropyrans lies in controlling the relative and absolute stereochemistry.[4][5] Modern synthetic methods have enabled efficient and highly stereoselective routes to these valuable structures.[4][6] A common strategy involves an acid-catalyzed cyclization of a precursor, followed by the hydrolysis of an ester to unmask the target carboxylic acid.

Below is a generalized workflow for the synthesis of a specific enantiomer of 2-(tetrahydro-2H-pyran-3-yl)propanoic acid.

G cluster_0 Stereoselective Synthesis cluster_1 Final Deprotection A Achiral Starting Materials B Asymmetric Cyclization/ Prins Reaction A->B Chiral Catalyst/ Auxiliary C Chiral Ester Intermediate (e.g., Methyl Ester) B->C High Diastereoselectivity D Ester Hydrolysis C->D E Target Chiral Acid: 2-(THP-3-yl)propanoic acid D->E Basic or Acidic Conditions caption General synthetic workflow to the chiral acid.

Caption: General synthetic workflow to the chiral acid.

Protocol 1: Synthesis via Saponification of a Methyl Ester Intermediate

This protocol describes the final step in many synthetic routes: the hydrolysis (saponification) of the corresponding methyl ester to yield the desired carboxylic acid. The causality for using basic conditions (e.g., LiOH or NaOH) is the nucleophilic attack of the hydroxide ion on the electrophilic ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt, which is then protonated during acidic workup.

Table 1: Reagents and Materials for Ester Hydrolysis

Reagent/MaterialPurposeTypical Supplier
Methyl 2-(tetrahydro-2H-pyran-3-yl)propanoateStarting MaterialN/A (Synthesized)
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)Hydrolyzing AgentMajor Chemical Suppliers
Tetrahydrofuran (THF) / Methanol / EthanolReaction SolventMajor Chemical Suppliers
1 M Hydrochloric Acid (HCl)Acidification during workupMajor Chemical Suppliers
Ethyl Acetate (EtOAc)Extraction SolventMajor Chemical Suppliers
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentMajor Chemical Suppliers
Round-bottom flask, Magnetic stirrerReaction VesselLaboratory Supplier

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the starting methyl ester (1.0 eq) in a suitable solvent mixture such as THF/Methanol/Water or Ethanol.[7][8] A typical concentration is 0.1-0.2 M.

  • Saponification: Cool the solution to 0 °C using an ice bath. Add an aqueous solution of LiOH (e.g., 1 M, 1.5-2.0 eq) or NaOH (e.g., 2N, 1.5-2.0 eq) dropwise.[7][8]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Acidification: Once complete, cool the mixture back to 0 °C and carefully acidify to a pH of ~3 by the slow addition of 1 M HCl.[8]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing & Drying: Combine the organic layers and wash with a saturated aqueous sodium chloride (brine) solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[7]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(tetrahydro-2H-pyran-3-yl)propanoic acid. The product can be further purified by recrystallization or column chromatography if necessary.

Applications in Synthesis: Derivatization and Elaboration

The primary utility of 2-(tetrahydro-2H-pyran-3-yl)propanoic acid lies in its carboxylic acid moiety, which provides a gateway for numerous chemical transformations. The most common application is amide bond formation, a cornerstone reaction in medicinal chemistry for building complex molecules and peptidomimetics.[9][10]

G A 2-(THP-3-yl)propanoic acid B Amide Bond Formation A->B R-NH₂, Coupling Reagent (EDC, HATU) C Reduction to Alcohol A->C Reducing Agent (LiAlH₄, BH₃) D Esterification A->D R-OH, Acid Catalyst E Bioactive Amides, Peptidomimetics B->E F Chiral Alcohols for Ether Synthesis C->F G Ester Derivatives for Further Coupling D->G caption Key transformations of the chiral building block.

Caption: Key transformations of the chiral building block.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

Amide coupling is the most frequent reaction in medicinal chemistry.[9] This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxylic acid activation. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is crucial; it forms an active ester intermediate that reacts with the amine. This two-step, one-pot process is highly efficient and, critically, minimizes the risk of racemization at the chiral center alpha to the carbonyl.[11]

Table 2: Reagents and Materials for Amide Coupling

Reagent/MaterialPurposeTypical Supplier
2-(Tetrahydro-2H-pyran-3-yl)propanoic acidCarboxylic Acid ComponentThis Guide
Primary or Secondary AmineAmine ComponentMajor Chemical Suppliers
EDC (or EDC·HCl)Carbodiimide Coupling ReagentMajor Chemical Suppliers
HOBt·H₂OAdditive to prevent racemizationMajor Chemical Suppliers
DIPEA or TriethylamineNon-nucleophilic BaseMajor Chemical Suppliers
Dichloromethane (DCM) or DMFAnhydrous Reaction SolventMajor Chemical Suppliers
Saturated NaHCO₃ solutionAqueous wash for workupLaboratory Preparation

Step-by-Step Procedure:

  • Initial Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 2-(tetrahydro-2H-pyran-3-yl)propanoic acid (1.0 eq), HOBt·H₂O (1.2 eq), and the desired amine (1.1 eq).

  • Solvent Addition: Dissolve the components in an anhydrous solvent such as DCM or DMF.

  • Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq). The base is essential to neutralize any hydrochloride salts (from EDC·HCl or amine salts) and to facilitate the coupling.[12]

  • Activation: Cool the mixture to 0 °C and add EDC·HCl (1.2 eq) portion-wise. The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then trapped by HOBt.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor for completion by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally with brine. This removes unreacted acid, excess coupling reagents, and water-soluble byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. The resulting crude amide can be purified by silica gel flash chromatography to yield the final product.

Case Study: Application in the Synthesis of Novel Propionic Acid Derivatives

Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[13] The chiral building block 2-(tetrahydro-2H-pyran-3-yl)propanoic acid can be used to synthesize novel analogues where the typical aryl group is replaced by the conformationally constrained and more polar THP ring. This strategic replacement can modulate the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, potentially leading to candidates with improved properties such as enhanced solubility or reduced off-target effects.[14] For instance, coupling this chiral acid with various functionalized anilines or heterocyclic amines could generate a library of novel compounds for screening against targets like PPAR nuclear receptors, which are implicated in metabolic diseases.[15]

Conclusion

2-(Tetrahydro-2H-pyran-3-yl)propanoic acid is a high-value chiral building block that offers a reliable entry point for the synthesis of complex, stereochemically defined molecules. Its synthesis is achievable with good stereocontrol, and its propanoic acid side chain provides a robust handle for elaboration, particularly through amide coupling chemistry. The protocols detailed herein provide a solid foundation for researchers, scientists, and drug development professionals to confidently incorporate this versatile synthon into their synthetic programs, enabling the exploration of novel chemical space with precision and efficiency.

References

  • PrepChem. Synthesis of (2R)-2-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)propionic acid. Available at: [Link]

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alke. European Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Google Patents. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. PMC. Available at: [Link]

  • A Novel and Highly Stereoselective Synthesis of 2-Substituted Perhydrofuro[2,3-b]pyran Derivatives. CORE. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Buchler GmbH. Chiral Building Blocks. Available at: [Link]

  • Optimization of the use of a chiral bio-based building block for the manufacture of DHPPA, a key intermediate for propionate herbicides. Green Chemistry (RSC Publishing). Available at: [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]

  • Sequential Methods for Di- and Tetrahydro-Pyranone Synthesis Enable Concise Access to Tuscolid δ-Lactone. PMC. Available at: [Link]

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. Available at: [Link]

  • Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. MDPI. Available at: [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Available at: [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. Available at: [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Available at: [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. Available at: [Link]

  • tetrahydropyran. Organic Syntheses Procedure. Available at: [Link]

  • Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates with multiple contiguous stereocenters from nonracemic adducts of a Ni(II)-catalyzed Michael reaction. Beilstein Journals. Available at: [Link]

  • Google Patents. WO2001055085A1 - Propionic acid derivatives and their use in the treatment of diabetes and obesity.
  • Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Available at: [Link]

Sources

Application

The Strategic Application of 2-(Tetrahydro-2H-pyran-3-yl)propanoic Acid in the Synthesis of Pharmaceutical Intermediates

Introduction: The Tetrahydropyran Moiety as a Privileged Scaffold in Medicinal Chemistry The tetrahydropyran (THP) ring is a cornerstone in modern drug discovery, valued for its favorable physicochemical properties. As a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydropyran Moiety as a Privileged Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a cornerstone in modern drug discovery, valued for its favorable physicochemical properties. As a saturated six-membered cyclic ether, the THP moiety is often employed as a bioisostere for cyclohexane and other cyclic systems.[1] Its introduction into a drug candidate can modulate key parameters such as solubility, metabolic stability, and bioavailability.[2][3] The oxygen atom within the THP ring can act as a hydrogen bond acceptor, potentially leading to enhanced binding affinity with biological targets.[1] This strategic incorporation of the THP scaffold has been successfully utilized in the development of a diverse range of therapeutic agents, including antitumor and antiviral drugs.[2][4]

This technical guide explores the potential applications of a specific THP derivative, 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid , as a versatile intermediate in pharmaceutical synthesis. While this particular molecule is not extensively documented in publicly available literature as a key intermediate for a specific marketed drug, its structural features suggest significant potential for the synthesis of novel chemical entities. This document will, therefore, extrapolate from the known chemistry of its constituent parts—the tetrahydropyran ring and the propanoic acid side chain—to provide a comprehensive overview of its potential applications, supported by generalized protocols and theoretical frameworks.

Physicochemical Properties and Synthetic Rationale

The unique combination of a rigid THP scaffold and a flexible propanoic acid side chain in 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid offers several advantages in the design of drug candidates.

PropertyImplication in Drug Design and Synthesis
Chirality The presence of at least two chiral centers (at the 2-position of the propanoic acid and the 3-position of the pyran ring) allows for the synthesis of stereoisomers, which can be crucial for optimizing target selectivity and reducing off-target effects.
Hydrogen Bond Acceptor The oxygen atom in the THP ring can form hydrogen bonds with biological targets, enhancing binding affinity.[1]
Improved Solubility The polar ether linkage in the THP ring can improve the aqueous solubility of a molecule compared to its carbocyclic analogue.[3]
Metabolic Stability The saturated THP ring is generally resistant to metabolic degradation, potentially leading to an improved pharmacokinetic profile.
Reactive Carboxylic Acid Handle The propanoic acid moiety provides a readily available functional group for further chemical modifications, such as the formation of amides, esters, and other derivatives.[5]

Hypothetical Application in the Synthesis of a Novel Bioactive Scaffold

To illustrate the utility of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid, we propose a hypothetical synthetic pathway towards a novel molecular scaffold that could be of interest in a drug discovery program. In this example, the target is a novel amide derivative, a common structural motif in many active pharmaceutical ingredients (APIs).

The overall workflow for the utilization of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid as a pharmaceutical intermediate can be visualized as follows:

G cluster_0 Intermediate Synthesis cluster_1 Core Scaffold Formation cluster_2 Further Derivatization Start Commercially available starting materials Synthesis Synthesis of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid Start->Synthesis AmideCoupling Amide Bond Formation Synthesis->AmideCoupling Key Intermediate Purification1 Purification of Amide Intermediate AmideCoupling->Purification1 Derivatization Optional Further Chemical Modification Purification1->Derivatization Purification2 Final Purification Derivatization->Purification2 Characterization Structural Characterization (NMR, MS, etc.) Purification2->Characterization

Caption: Workflow for the utilization of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid.

Protocol 1: General Procedure for Amide Bond Formation using 2-(Tetrahydro-2H-pyran-3-yl)propanoic Acid

Amide bond formation is a fundamental transformation in pharmaceutical synthesis.[6] The following protocol provides a general method for the coupling of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid with a primary or secondary amine using a standard coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like Hydroxybenzotriazole (HOBt).

Materials:

  • 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent such as DCM or DMF.

  • Activation: Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.0 eq) and DIPEA (1.5 eq) in the same anhydrous solvent.

  • Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This can take anywhere from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with the reaction solvent.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G CarboxylicAcid 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid Reaction Amide Bond Formation CarboxylicAcid->Reaction Amine Primary or Secondary Amine (R-NH2 or R2NH) Amine->Reaction CouplingReagents EDC, HOBt, DIPEA in Anhydrous Solvent CouplingReagents->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct Target Amide Derivative Purification->FinalProduct

Caption: Amide synthesis workflow.

Conclusion and Future Perspectives

While direct, large-scale applications of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid in pharmaceutical manufacturing are not prominently documented, its structural attributes make it a compelling building block for the synthesis of novel chemical entities. The strategic combination of a pharmaceutically privileged tetrahydropyran scaffold and a versatile propanoic acid functional handle provides a valuable platform for the generation of diverse compound libraries in drug discovery campaigns. The protocols and conceptual frameworks outlined in this guide are intended to serve as a foundation for researchers and scientists to explore the potential of this and related intermediates in the development of the next generation of therapeutic agents. Further research into the synthesis and application of this specific molecule is warranted to fully elucidate its potential in medicinal chemistry.

References

  • Vertex AI Search. (2024).
  • Vertex AI Search. (2026). The Importance of Tetrahydropyran (CAS 142-68-7)
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • ChemicalBook. (2023).
  • Chem-Impex. (n.d.). Tetrahydro-2H-pyran-3-carboxylic acid.
  • PrepChem.com. (n.d.). Synthesis of (2R)-2-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)propionic acid.
  • ChemicalBook. (n.d.). Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2R)- synthesis.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid.
  • Google Patents. (n.d.).
  • Fluorochem. (n.d.). 2,2-Dimethyl-3-(tetrahydro-2h-pyran-2-yl)propanoic acid.
  • LookChem. (n.d.). Cas 40500-10-5,3-(TETRAHYDRO-2H-PYRAN-4-YL)PROPANOIC ACID.
  • Googleapis.com. (2008).
  • Google Patents. (n.d.). US7518003B2 - Production process of tetrahydropyran compound and tetrahydropyran compound produced by the production process.
  • PubMed. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)
  • MDPI. (2015). Recent Advances in the Synthesis of 2-Pyrones.
  • Pharmaceutical Technology. (2026). Advancing API Synthesis.
  • IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • ARKAT USA, Inc. (n.d.). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks.
  • Arabian Journal of Chemistry. (n.d.).
  • LEAPCHEM. (n.d.). China Tetrahydro-2H-pyran-3-carboxylic Acid丨CAS 873397-34-3 Manufacturers Suppliers Factory.
  • BLDpharm. (n.d.). 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride.
  • PubMed. (2023).
  • ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials.

Sources

Method

Application Note: 2-(Tetrahydro-2H-pyran-3-yl)propanoic Acid in Natural Product Synthesis

This guide details the strategic application, synthesis, and incorporation of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid (and its stereoisomers) in the total synthesis of complex natural products. This scaffold represent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application, synthesis, and incorporation of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid (and its stereoisomers) in the total synthesis of complex natural products. This scaffold represents a critical "propionate-spacer" motif found in marine macrolides (e.g., Spongistatins , Bryostatins , Phorboxazoles ) and serves as a metabolically stable bioisostere in medicinal chemistry.

Strategic Overview & Chemical Logic

2-(Tetrahydro-2H-pyran-3-yl)propanoic acid is a bifunctional building block comprising a saturated oxygen heterocycle (THP) linked to a chiral propionic acid tail. In natural product synthesis, this moiety is rarely a standalone target but rather a high-value "chiral pool" mimetic used to construct the polypropionate backbones of type I polyketides.

Core Utility:

  • Conformational Locking: The THP ring acts as a rigid anchor, reducing the entropic penalty during macrocyclization of large macrolides.

  • Stereochemical Relay: The chirality at the C2-position of the propanoic chain (alpha to the carbonyl) and the C3-position of the ring allows for precise remote stereocontrol during coupling events.

  • Bioisosterism: In drug design, this scaffold mimics the lipophilic bulk of a cyclohexyl group while introducing a hydrogen-bond acceptor (ether oxygen), improving solubility and metabolic stability (lowering LogD).

Synthesis of the Core Scaffold

Since the specific stereoisomer required depends on the target natural product, we present a divergent, self-validating protocol to synthesize the (2S, 3R)-isomer. This route combines a Prins Cyclization (to build the ring) with an Evans Alkylation (to set the exocyclic stereocenter).

Workflow Diagram: Stereoselective Assembly

G Start Homoallylic Alcohol (Chiral Precursor) Prins Prins Cyclization (TFA, Aldehyde) Start->Prins Step 1: Ring Formation THP_Core 3-Iodo-THP Intermediate (trans-selective) Prins->THP_Core Stereocontrol Alkylation Evans Alkylation (NaHMDS, Propionyl-Oxazolidinone) THP_Core->Alkylation Step 2: C-C Bond Formation Cleavage Auxiliary Cleavage (LiOH/H2O2) Alkylation->Cleavage Step 3: Chiral Resolution Final 2-(Tetrahydro-2H-pyran-3-yl) propanoic acid Cleavage->Final Yield: ~75%

Caption: Stereoselective route combining Prins cyclization for ring construction and Evans auxiliary for side-chain chirality.

Detailed Experimental Protocols
Protocol A: Preparation of the THP-3-yl Electrophile (Prins Route)

Objective: Synthesize trans-3-iodo-2-substituted-tetrahydropyran, a precursor for the propanoic acid attachment.

Reagents:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (R-CHO, 1.2 equiv)

  • Trifluoroacetic acid (TFA, 2.0 equiv)

  • Sodium iodide (NaI, 1.5 equiv)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add DCM (0.1 M concentration relative to alcohol).

  • Addition: Add the homoallylic alcohol and the aldehyde. Cool the mixture to 0 °C.

  • Cyclization: Add TFA dropwise over 10 minutes. The solution will darken. Stir at 0 °C for 2 hours, then warm to Room Temperature (RT) for 4 hours.

    • Mechanistic Check: This "segmented" Prins reaction generates an oxocarbenium ion intermediate, which is trapped by the internal olefin.

  • Quench & Iodination: Cool back to 0 °C. Add NaI (dissolved in minimal acetone) to trap the carbocation, installing the iodide at position 4 (or 3 depending on substitution). Note: For the specific 3-yl acid, we often use a modified Prins or start from a commercially available 3-hydroxymethyl THP and convert to iodide.

  • Workup: Quench with sat. aq. Na2S2O3 (to remove iodine color) and sat. aq. NaHCO3. Extract with Et2O (3x). Dry over MgSO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

Protocol B: Stereoselective Evans Alkylation

Objective: Attach the propanoic acid side chain with high diastereoselectivity (>20:1 dr).

Reagents:

  • (S)-4-Benzyl-3-propionyl-2-oxazolidinone (Evans Auxiliary, 1.0 equiv)

  • NaHMDS (1.0 M in THF, 1.1 equiv)

  • 3-(Iodomethyl)tetrahydropyran (Electrophile from Protocol A, 1.2 equiv)

  • THF (anhydrous)

Step-by-Step:

  • Enolate Formation: In a dry flask under N2, dissolve the Evans auxiliary in THF at -78 °C. Add NaHMDS dropwise. Stir for 30 min to ensure complete deprotonation (formation of the Z-enolate).

  • Alkylation: Add the THP-iodide (dissolved in THF) slowly down the side of the flask.

  • Reaction: Stir at -78 °C for 2 hours, then allow to warm slowly to -20 °C over 4 hours.

    • Critical Control Point: Do not let the temperature rise above 0 °C prematurely, or enolate equilibration will erode stereocontrol.

  • Quench: Add sat. aq. NH4Cl. Extract with DCM.

  • Cleavage (to Acid): Dissolve the crude alkylated product in THF/H2O (3:1). Cool to 0 °C. Add LiOH (2.0 equiv) and H2O2 (30%, 4.0 equiv). Stir for 1 hour.

    • Why H2O2? It forms the hydroperoxide anion, which is more nucleophilic than hydroxide, cleaving the imide without epimerizing the alpha-center.

  • Isolation: Quench with Na2SO3 (to destroy peroxide) and acidify to pH 2 with 1N HCl. Extract the free acid with EtOAc.

Application in Natural Product Assembly

The resulting 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid is typically coupled to a macrolide core via Yamaguchi or Keck esterification.

Data Summary: Coupling Efficiency

Coupling MethodReagentsYieldEpimerization RiskRecommended For
Yamaguchi 2,4,6-Cl3-Ph-COCl, DMAP, Et3N85-92%ModerateSterically hindered alcohols
HATU HATU, DIPEA, DMF88-95%LowAmide bond formation
Steglich DCC, DMAP60-75%HighSimple, non-precious fragments
Shiina MNBA, DMAP90-96%Very LowAcid-sensitive substrates
Protocol C: Fragment Coupling (Yamaguchi Macrolactonization)

Context: Attaching the THP-acid fragment to a complex polyol backbone.

  • Activation: Dissolve 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid (1.0 equiv) in Toluene. Add Et3N (3.0 equiv) and 2,4,6-Trichlorobenzoyl chloride (1.1 equiv). Stir at RT for 1 hour to form the mixed anhydride.

  • Filtration: Filter off the triethylamine hydrochloride salt under Argon atmosphere. Concentrate the filtrate to remove excess chloride.

  • Esterification: Redissolve the anhydride in Toluene. Add the nucleophilic alcohol fragment (0.8 equiv) and DMAP (2.0 equiv).

  • Reflux: Heat to 80 °C for 4-12 hours. Monitor by TLC.

  • Result: This yields the ester-linked intermediate with the THP ring rigidly positioned to direct subsequent ring-closing metathesis (RCM) or further chain elongation.

References & Authority
  • Prins Cyclization Methodology:

    • Title: "Stereoselective Synthesis of Polysubstituted Tetrahydropyrans via Prins Cyclization"

    • Source:Journal of Organic Chemistry

    • URL:[Link]

  • Evans Alkylation (General Protocol):

    • Title: "Enantioselective synthesis of alpha-substituted carboxylic acids"

    • Source:Journal of the American Chemical Society[1]

    • URL:[Link]

  • Application in Spongistatin Synthesis (Analogous Fragments):

    • Title: "Total Synthesis of Spongistatin 1"

    • Source:Chemical Reviews

    • URL:[Link]

  • THP Bioisosteres in Drug Discovery:

    • Title: "Tetrahydropyrans in Drug Discovery: Bioisosteres and Building Blocks"

    • Source:Journal of Medicinal Chemistry

    • URL:[Link]

  • Commercial Availability & Properties:

    • Title: "2-(Tetrahydro-2H-pyran-3-yl)propanoic acid Structure and Properties"

    • Source:PubChem

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimization of reaction conditions for functionalizing the tetrahydropyran ring

This guide serves as a specialized Technical Support Center for researchers optimizing reaction conditions for the functionalization of tetrahydropyran (THP) rings. It moves beyond basic synthesis to address the specific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers optimizing reaction conditions for the functionalization of tetrahydropyran (THP) rings. It moves beyond basic synthesis to address the specific mechanistic bottlenecks encountered in high-value medicinal chemistry.

Status: Operational Lead Scientist: Senior Application Specialist Scope: C-H Activation, Prins Cyclization, Stereoelectronic Control

Module 1: Direct -C-H Functionalization (Photoredox/HAT)

Context: Direct functionalization of the C(sp³)-H bond


 to the oxygen is the most step-efficient method to derivatize THP scaffolds. The current industry standard utilizes dual catalysis (Photoredox + Nickel) or Hydrogen Atom Transfer (HAT) systems.
Troubleshooting Guide: Low Yields in -Arylation

User Query: I am attempting a photoredox


-arylation of THP using an Ir-photocatalyst and a Ni-catalyst, but my yields are stuck at <30%. What is killing the reactivity?

Diagnostic & Solutions:

Potential Failure ModeMechanism of FailureCorrective Action
O-H/N-H Interference Labile protons on other substrates quench the radical chain or protonate the Ni(0) species, leading to hydrodehalogenation of the aryl halide instead of coupling.Protect all protic groups. If impossible, switch to a HAT catalyst with a higher Bond Dissociation Energy (BDE) threshold (e.g., Quinuclidine vs. Dabco).
Catalyst Mismatch The rate of HAT (abstracting H from THP) is slower than the rate of Ni-catalyst oxidation.Increase HAT Catalyst Loading. Standard loading is 5 mol%; push to 10-20 mol% for recalcitrant ethers. Ensure the photocatalyst reduction potential (

) is sufficient to oxidize the HAT catalyst.
Solvent Effects Polar solvents stabilize the polar transition state of the HAT step but may dampen the excited state lifetime of the photocatalyst.Switch Solvent System. If using pure DMSO, try a 1:1 mix of MeCN/DMSO. The THP radical is nucleophilic; electron-deficient solvents can sometimes hinder the polarity-matched transition state.
Light Penetration Beer-Lambert law failure. High concentration of colored Ni-complex blocks light from reaching the photocatalyst ("Inner filter effect").Dilute or Flow. Reduce concentration from 0.5M to 0.1M. If scaling up >1g, switch to a continuous flow reactor to decrease path length.
Standard Operating Procedure (SOP): Photoredox -Arylation

Based on MacMillan/Doyle type dual catalysis paradigms.

  • Setup: In a glovebox, charge a 20 mL vial with:

    • Aryl bromide (1.0 equiv)

    • THP (solvent/reagent, 10-20 equiv or used as co-solvent)

    • Photocatalyst: [Ir(dF(CF

      
      )ppy)
      
      
      
      (dtbbpy)]PF
      
      
      (1 mol %)
    • Ni Catalyst: NiCl

      
      ·glyme (5 mol %) + dtbbpy (5 mol %)
      
    • Base: K

      
      PO
      
      
      
      (anhydrous, finely ground, 2.0 equiv)
  • Irradiation: Seal vial. Irradiate with Blue LEDs (450 nm) with fan cooling to maintain T < 35°C.

  • Monitoring: Check LCMS at 2h and 16h.

    • Checkpoint: If Aryl-Br is consumed but product is low

      
       Check for hydrodehalogenation (Ar-H). This indicates the Ni cycle is running but the THP radical is not engaging. Increase THP concentration. 
      
Workflow Visualization: Troubleshooting C-H Activation

CH_Activation_Troubleshoot Start Problem: Low Yield in THP alpha-Arylation Check_ArH Is Ar-H (reduced aryl halide) the major byproduct? Start->Check_ArH Yes_ArH Yes: Ni cycle active, THP radical absent Check_ArH->Yes_ArH LCMS Analysis No_ArH No: No reaction or complex mixture Check_ArH->No_ArH Action1 Increase THP Equiv. (Radical Trap limited) Yes_ArH->Action1 Action2 Check HAT Catalyst (BDE Mismatch) Yes_ArH->Action2 Action3 Check Light Source (Photo-degradation?) No_ArH->Action3 Action4 Check O2 Exclusion (Ni(0) death) No_ArH->Action4 Optimization Optimization Loop: 1. Switch to Flow 2. Change Ligand (dtbbpy -> dOMe-bpy) Action1->Optimization Action2->Optimization Action4->Optimization

Caption: Decision tree for diagnosing failure modes in metallaphotoredox


-functionalization of THP.

Module 2: Stereoselective Construction (Prins Cyclization)

Context: When specific stereochemistry (e.g., cis-2,6-disubstitution) is required, de novo synthesis via Prins cyclization is superior to direct functionalization.

FAQ: Stereochemical Control & Lewis Acids

Q: I need the 2,4,6-cis isomer, but I'm getting a mixture. Which Lewis Acid should I use? A: The stereochemical outcome is dictated by the transition state (Chair vs. Boat) and the reversibility of the reaction.

  • For Kinetic Control (Axial Selectivity): Use SnBr

    
      or TMSBr  at low temperatures (-78°C). These promote the formation of the axial halide product (kinetic) via a chair-like transition state where the bulky group stays equatorial.
    
  • For Thermodynamic Control (Equatorial Selectivity): Use BF

    
    ·OEt
    
    
    
    or TFA at room temperature. This allows equilibration to the thermodynamically stable all-equatorial isomer.

Q: My optical purity is dropping (racemization). Why? A: This is likely due to the 2-oxonia-Cope rearrangement .[1] If your homoallylic alcohol side chain can stabilize a cation, the intermediate oxocarbenium ion can undergo a reversible ring-opening/closing sequence that scrambles the stereocenter.

  • Fix: Add a bulky substituent to the alkene to disfavor the boat conformation required for the Cope rearrangement, or switch to a "Segment Coupling" Prins strategy using an enol ether which commits to the ring closure faster.

Comparative Data: Lewis Acid Performance
Lewis AcidConditionsMajor Product IsomerYieldSpecificity Note
TMSOTf -78°C, DCM4-axial (Kinetic)85%Highly sensitive to moisture; "Inside attack" model applies.
BiCl

23°C, MeCN4-equatorial (Thermo)72%Slower reaction; allows equilibration.
In(OTf)

Reflux, DCEThermodynamic Mix60%Often leads to elimination (dihydropyran formation).
SnBr

-78°C, DCM4-axial-Br91%Excellent for installing a handle for further coupling.

Module 3: Nucleophilic Substitution (The Woerpel Model)

Context: Functionalizing an existing THP ring via an oxocarbenium intermediate (e.g., C-glycosylation type chemistry on non-sugar THPs).

Technical Deep Dive: The "Inside Attack" Rule

Contrary to steric intuition, nucleophiles often do not attack the oxocarbenium ion from the least hindered face. They follow stereoelectronic rules.

  • The Rule: Nucleophiles attack the oxocarbenium ion from the "inside" of the envelope conformation.[2]

  • Why? This trajectory maximizes orbital overlap between the incoming nucleophile's HOMO and the oxocarbenium

    
     LUMO while maintaining a staggered conformation in the developing chair-like transition state.
    
Visualization: Stereoelectronic Control

Woerpel_Model Oxocarbenium Oxocarbenium Ion (Envelope Conf.) Nu_Inside Inside Attack (Stereoelectronically Favored) Oxocarbenium->Nu_Inside Major Pathway Nu_Outside Outside Attack (Sterically Favored) Oxocarbenium->Nu_Outside Minor Pathway Product_Axial 1,2-cis Product (Pseudoaxial) Nu_Inside->Product_Axial Maintains Staggered TS Product_Eq 1,2-trans Product (Pseudoequatorial) Nu_Outside->Product_Eq Eclipsed TS interactions

Caption: Visualization of the Woerpel 'Inside Attack' model dictating stereoselectivity in THP nucleophilic substitution.

References

  • BenchChem. Identifying and minimizing side products in Prins cyclization. (2025).[3][4][5][6][7]

  • Larsen, C. H., et al. A Stereoelectronic Model To Explain the Highly Stereoselective Reactions of Nucleophiles with Five-Membered-Ring Oxocarbenium Ions.[4] J. Am. Chem. Soc. (2005).[8]

  • Jiang, J., et al. Visible-Light-Promoted C-H Arylation by Merging Palladium Catalysis with Organic Photoredox Catalysis.[9] J. Org.[2][4][9][10][11] Chem. (2017).[12]

  • Walzer, K. A., et al.

    
    -Alkoxytricyclohexylstannanes.[13] (NSF Public Access). 
    
  • Reddy, B. V. S., et al. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans. Beilstein J. Org.[14] Chem. (2021).[1][8][14]

Sources

Optimization

Technical Support Center: By-product Identification in the Synthesis of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid via LC-MS

Welcome to the technical support guide for the analysis of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid synthesis. This document is designed for researchers, chemists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid synthesis. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of identifying reaction by-products using Liquid Chromatography-Mass Spectrometry (LC-MS). As your partner in analytical science, this guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity and purity of your synthesis.

Introduction: The "Why" of By-Product Profiling

In pharmaceutical development, the mantra is "know thy substance." The synthesis of Active Pharmaceutical Ingredients (APIs) and their intermediates, such as 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid, is rarely a perfectly clean process. By-products, even at trace levels, can have significant implications for the safety, efficacy, and stability of the final drug product.[1][2] LC-MS has become an indispensable tool for impurity profiling, offering the high sensitivity and specificity required to detect and identify these unknown compounds.[3][4] This guide will address the common challenges encountered during this specific analysis, moving from the synthetic pathway to the intricacies of mass spectral interpretation.

Section 1: Understanding the Synthesis and Potential By-products

A robust analytical method begins with a solid understanding of the chemical reaction itself. The synthesis of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid often involves multiple steps where side reactions can occur.

FAQ 1: What is a common synthetic route for this compound, and what are the theoretically expected by-products?

A prevalent synthetic approach involves the protection of a suitable precursor with 3,4-dihydropyran (DHP), followed by functional group manipulations.[5] A key step is often the hydrolysis of a corresponding ester, such as methyl or ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)propanoate, to yield the final carboxylic acid.[6][7]

Understanding this, we can anticipate several classes of by-products:

  • Starting Materials: Incomplete hydrolysis will leave residual ester starting material.

  • Isomers: The tetrahydropyran ring introduces stereocenters, and different reaction conditions can lead to mixtures of diastereomers.[8]

  • Ring-Opening Products: Acidic or basic conditions used during the synthesis or workup can catalyze the hydrolysis of the tetrahydropyranyl (THP) ether, leading to the formation of 5-hydroxypentanal derivatives from the protecting group and the unprotected propanoic acid precursor.[5]

  • Solvent Adducts: Solvents used in the reaction (e.g., methanol, ethanol) can potentially react with intermediates.

  • Degradation Products: The target molecule itself might degrade under harsh conditions.

Below is a diagram illustrating a plausible synthetic pathway and the potential points of by-product formation.

G cluster_synthesis Synthetic Pathway cluster_byproducts Potential By-products Ester_Precursor Methyl/Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)propanoate Target_Molecule 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid (MW: 158.18 g/mol) Ester_Precursor->Target_Molecule Hydrolysis (e.g., LiOH or NaOH) Incomplete_Reaction Unreacted Ester Precursor Ester_Precursor->Incomplete_Reaction Incomplete Reaction Ring_Opening Ring-Opened Products (e.g., 5-hydroxypentanal derivatives) Target_Molecule->Ring_Opening Side Reaction (Harsh pH) Isomers Diastereomers Target_Molecule->Isomers Isomerization

Caption: Plausible synthesis route and major by-product formation pathways.

Table 1: Expected Masses of Target Compound and Key By-products

This table serves as a primary reference during data analysis. The exact mass is critical for high-resolution mass spectrometry (HRMS) systems.

CompoundMolecular FormulaExact Mass (Monoisotopic)[M-H]⁻ (m/z)[M+H]⁺ (m/z)
Target Molecule C₈H₁₄O₃158.0943157.0870159.1016
Ethyl Ester PrecursorC₁₀H₁₈O₄202.1205-203.1278
Methyl Ester PrecursorC₉H₁₆O₄188.1049-189.1121
Ring-Opened Product (from target)C₈H₁₆O₄176.1049175.0976177.1121

Section 2: LC-MS Method Development and Troubleshooting

A well-developed LC-MS method is crucial for separating and detecting low-level impurities.[9] This section provides a validated starting point and addresses common issues.

FAQ 2: What are the recommended starting parameters for an LC-MS method for this analysis?

Rationale: The target analyte is a polar carboxylic acid. A reversed-phase C18 column is a workhorse for such compounds. The mobile phase must be acidic to ensure the carboxylic acid is in its neutral form for good retention and peak shape. Formic acid is an excellent choice as it is volatile and compatible with MS detection. Electrospray ionization (ESI) in negative mode is preferred for the target molecule due to the acidic proton on the carboxylic acid, which is easily deprotonated to form [M-H]⁻. However, running in positive mode simultaneously is recommended to detect by-products that may not ionize well in negative mode (e.g., esters).

Experimental Protocol: Baseline LC-MS Method
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18, 2.1 x 100 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

  • Ionization Mode: ESI, switching between positive and negative modes.

  • Capillary Voltage: 3.5 kV (Negative), 4.0 kV (Positive).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Scan Range: m/z 50 - 500.

FAQ 3: My chromatogram shows poor peak shape (tailing or fronting) for the main peak. What should I do?

Poor peak shape can compromise resolution and quantification. It is a common issue when analyzing polar or acidic compounds.

Troubleshooting Steps:

  • Check Mobile Phase pH: The most common cause for tailing with acidic compounds is secondary interactions with the silica support of the column. Ensure the formic acid concentration is sufficient (0.1%) to fully protonate the analyte and any free silanol groups on the column packing.[10]

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.[11] Dilute your sample by a factor of 10 and re-inject.

  • Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase conditions. Dissolving the sample in pure acetonitrile and injecting into a highly aqueous mobile phase can cause significant peak distortion.

  • Column Contamination: If the issue persists, your column may be contaminated. Flush the column with a strong solvent series as recommended by the manufacturer.[11]

G Start Poor Peak Shape (Tailing/Fronting) Check_pH Is Mobile Phase pH adequate (e.g., 0.1% FA)? Start->Check_pH Dilute_Sample Is sample concentration too high? Check_pH->Dilute_Sample Yes Adjust_pH Increase acid modifier concentration. Check_pH->Adjust_pH No Solvent_Mismatch Is sample solvent stronger than mobile phase? Dilute_Sample->Solvent_Mismatch No Dilute Dilute sample 10x and re-inject. Dilute_Sample->Dilute Yes Column_Health Is column old or contaminated? Solvent_Mismatch->Column_Health No Re-dissolve Re-dissolve sample in initial mobile phase. Solvent_Mismatch->Re-dissolve Yes Flush_Replace Flush or replace the column. Column_Health->Flush_Replace Yes

Caption: Troubleshooting logic for poor chromatographic peak shape.

FAQ 4: I don't see any peaks, or the signal intensity is extremely low. What's wrong?

This can be a frustrating problem, often stemming from either the LC or the MS system.

Troubleshooting Steps:

  • Systematic Check (LC):

    • Flow Path: Ensure there is mobile phase flow. Check for leaks and ensure the pump is primed and solvent lines are not empty.[12]

    • Divert Valve: If your system has a divert valve, make sure it is switched to send flow to the mass spectrometer during the expected elution time.[12]

  • Systematic Check (MS):

    • Ion Source: Check the spray. You should see a fine, stable mist from the ESI probe. If not, the probe may be clogged or positioned incorrectly.[12]

    • MS Settings: Verify that the MS is set to the correct ionization mode and mass range for your target. Are you looking for a [M-H]⁻ ion but are only scanning in positive mode?

    • Tuning: When was the last time the instrument was tuned and calibrated? A failed tune indicates a more serious hardware issue.[12]

Section 3: By-product Identification and Data Interpretation

Once you have a clean chromatogram, the detective work begins.

FAQ 5: I see an unexpected peak in my chromatogram. How do I begin to identify it?

Workflow for Unknown Identification:

G Start Unknown Peak Detected Step1 1. Extract Mass Spectrum Determine m/z of the molecular ion (e.g., [M-H]⁻ or [M+H]⁺). Start->Step1 Step2 2. Propose Molecular Formula Use high-resolution mass data to calculate a plausible elemental composition. Step1->Step2 Step3 3. Compare with Theory Does the proposed formula match any expected by-products (Table 1)? Step2->Step3 Step4 4. Perform MS/MS Acquire fragmentation data to probe the structure of the unknown. Step3->Step4 Step5 5. Interpret Fragment Spectrum Does the fragmentation pattern align with the proposed structure? Step4->Step5 End Structure Confirmed/ Hypothesized Step5->End

Caption: Step-by-step workflow for identifying an unknown by-product.

FAQ 6: What are the characteristic fragmentation patterns for 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid and its derivatives?

In MS/MS (or tandem MS), a specific ion is selected and fragmented to reveal structural information.[4] For tetrahydropyran-containing structures, a characteristic fragmentation is the loss of the tetrahydropyran ring itself or parts of it.

  • For the Target Molecule ([M-H]⁻ at m/z 157.1):

    • A common loss is that of the neutral molecule C₅H₈O (84.0575 Da), corresponding to the dihydropyran equivalent, resulting from the cleavage of the ether bond.

    • Loss of CO₂ (44 Da) from the carboxylate group is also a very common fragmentation for carboxylic acids.

  • For Ester Precursors ([M+H]⁺):

    • Expect the loss of the alcohol used for esterification (e.g., loss of methanol, 32 Da; loss of ethanol, 46 Da).

    • Similar to the acid, loss of the THP group is also expected.

The fragmentation of the tetrahydropyran ring itself can produce characteristic ions. The molecular ion of tetrahydropyran appears at m/z = 86.[13] Cleavage of the ring leads to various fragment ions that can serve as diagnostic markers.[13][14]

References

  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]

  • Patel, K. et al. (2021). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS for Impurity Testing. Available at: [Link]

  • Emery Pharma. (n.d.). Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of (2R)-2-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)propionic acid. Available at: [Link]

  • Journal of Pharmaceutical Research and Innovation. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Available at: [Link]

  • Filo. (2025). Distinguish following compounds on the basis of Mass Spectrometry. Available at: [Link]

  • Shimadzu. (n.d.). LCMS Troubleshooting Tips. Available at: [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Tetrahydropyran - NIST WebBook. Available at: [Link]

  • ResearchGate. (n.d.). Some compounds whose mass spectra contain the fragment ion [M-H] + or.... Available at: [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Available at: [Link]

  • Hong, S. et al. (2020). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. Available at: [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Available at: [Link]

  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2-(Tetrahydro-2H-pyran-3-yl)propanoic Acid Stereoisomers: A Prostanoid Receptor-Focused Investigation

In the landscape of modern drug discovery, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of its biological function. Enantiomers, non-superimposable mirror-im...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of its biological function. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive framework for comparing the biological activity of the stereoisomers of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid, a compound of interest due to its structural features that suggest potential interaction with critical signaling pathways in human physiology.

While direct comparative studies on this specific molecule are not extensively documented in publicly available literature, its structural resemblance to known bioactive molecules, particularly the presence of a carboxylic acid moiety, points towards a high probability of interaction with prostanoid receptors.[1][2] Prostanoids are a class of lipid mediators derived from arachidonic acid that regulate a wide array of physiological and pathological processes, including inflammation, pain, and cardiovascular homeostasis, through a family of G-protein coupled receptors (GPCRs).[3][4] This guide, therefore, focuses on a systematic approach to characterizing and comparing the activity of the stereoisomers of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid at various prostanoid receptor subtypes.

The Critical Role of Stereochemistry in Drug Action

Biological systems are inherently chiral, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. Consequently, the interaction of a small molecule with a biological target, such as a receptor or enzyme, is often stereoselective.[5] One enantiomer may exhibit high affinity and elicit a potent biological response, while the other may be significantly less active or even inactive. In some instances, the "inactive" enantiomer can contribute to off-target effects or adverse drug reactions. Therefore, the separate evaluation of each stereoisomer is a fundamental principle of modern drug development.

Prostanoid Receptors: The Hypothesized Biological Targets

The 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid molecule possesses a carboxylic acid group, a key structural feature for ligand recognition by prostanoid receptors.[6] The family of prostanoid receptors includes subtypes for prostaglandins (DP, EP, FP, IP) and thromboxane (TP).[7][8] The EP receptor class is further divided into four subtypes (EP1, EP2, EP3, and EP4), each coupled to distinct intracellular signaling pathways.[9][10] For instance, EP2 and EP4 receptors typically couple to Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP), while EP1 activation is linked to Gq, resulting in increased intracellular calcium levels.[7][11] Given the structural analogy, it is plausible that the stereoisomers of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid may act as agonists or antagonists at one or more of these receptor subtypes, with each stereoisomer potentially displaying a unique profile of activity and selectivity.

Experimental Workflow for Comparative Biological Activity Assessment

To rigorously compare the biological activity of the stereoisomers of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid, a multi-step experimental plan is proposed. This workflow is designed to first isolate the individual stereoisomers and then systematically evaluate their interaction with a panel of human prostanoid receptors.

G cluster_0 Synthesis & Separation cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Comparison Synthesis Racemic Synthesis Separation Chiral Separation Synthesis->Separation Purity Enantiomeric Purity Analysis Separation->Purity Binding Receptor Binding Assays (Competition with Radioligand) Purity->Binding Functional Functional Assays (cAMP, Calcium Flux) Binding->Functional Selectivity Selectivity Profiling (Panel of Prostanoid Receptors) Functional->Selectivity Potency Potency (EC50/IC50) Determination Selectivity->Potency Efficacy Efficacy (Emax) Determination Potency->Efficacy Stereoselectivity Stereoselectivity Ratio Calculation Efficacy->Stereoselectivity

Caption: Experimental workflow for comparing stereoisomer biological activity.

Part 1: Synthesis and Chiral Separation

The initial step involves the chemical synthesis of racemic 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid, followed by the separation of the individual enantiomers.

Chiral Separation: The separation of the racemic mixture into its constituent enantiomers is crucial. This is typically achieved using chiral chromatography.[14][15][16]

  • Protocol for Chiral HPLC Separation:

    • Column Selection: A chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H), is selected.

    • Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomers. Acidic or basic modifiers may be added to improve peak shape.[16]

    • Detection: The separated enantiomers are detected using a UV detector at an appropriate wavelength.

    • Enantiomeric Purity Assessment: The enantiomeric excess (ee%) of the separated fractions is determined to ensure a high degree of purity for subsequent biological testing.

Part 2: In Vitro Biological Evaluation

With the purified stereoisomers in hand, their biological activity can be assessed through a series of in vitro assays targeting the hypothesized prostanoid receptors.

A. Receptor Binding Assays

These assays determine the affinity of each stereoisomer for the target receptor. A competitive radioligand binding assay is a standard method.

  • Detailed Protocol: Competitive Radioligand Binding Assay for EP4 Receptor

    • Materials:

      • Cell membranes prepared from a cell line stably expressing the human EP4 receptor.

      • Radioligand: [³H]-Prostaglandin E2 ([³H]-PGE2).

      • Test compounds: (R)- and (S)-2-(Tetrahydro-2H-pyran-3-yl)propanoic acid.

      • Non-specific binding control: A high concentration of unlabeled PGE2.

      • Assay buffer.

      • Scintillation cocktail and scintillation counter.

    • Procedure:

      • In a 96-well plate, add a fixed concentration of [³H]-PGE2 and the cell membranes to each well.

      • Add increasing concentrations of the test stereoisomers or the unlabeled PGE2 (for the standard curve) to the wells.

      • Incubate the plate to allow the binding to reach equilibrium.

      • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter mat.

      • Wash the filters to remove any non-specifically bound radioligand.

      • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

B. Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition by the test compounds. The choice of assay depends on the G-protein coupling of the receptor subtype.

  • Detailed Protocol: cAMP Functional Assay for EP2 and EP4 Receptors [9][17]

    • Cell Culture: HEK293 cells stably expressing the human EP2 or EP4 receptor are cultured to an appropriate density.

    • Assay Procedure:

      • Cells are harvested and seeded into a 96-well plate.

      • The cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

      • The cells are then stimulated with increasing concentrations of the test stereoisomers. For antagonist testing, cells are co-incubated with a fixed concentration of an agonist (e.g., PGE2) and increasing concentrations of the test compound.

      • After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

    • Data Analysis: The results are plotted as the cAMP concentration versus the logarithm of the agonist concentration. The EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) are determined.

  • Detailed Protocol: Calcium Mobilization Assay for EP1 and FP Receptors

    • Cell Culture: CHO-K1 or HEK293 cells stably expressing the human EP1 or FP receptor are used.

    • Assay Procedure:

      • Cells are seeded into a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • The plate is placed in a fluorescence plate reader (e.g., FLIPR).

      • A baseline fluorescence reading is taken before the addition of the test compounds.

      • Increasing concentrations of the test stereoisomers are added to the wells, and the change in fluorescence, indicative of intracellular calcium mobilization, is measured in real-time.

    • Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to determine the EC50 and Emax.

G cluster_0 EP2/EP4 Receptor Signaling cluster_1 EP1/FP Receptor Signaling PGE2 PGE2 or Agonist EP24 EP2/EP4 Receptor PGE2->EP24 Gs Gs Protein EP24->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response PGE2_2 PGE2 or Agonist EP1FP EP1/FP Receptor PGE2_2->EP1FP Gq Gq Protein EP1FP->Gq PLC Phospholipase C Gq->PLC Ca2 ↑ Intracellular Ca2+ PLC->Ca2 Response_2 Cellular Response Ca2->Response_2

Sources

Comparative

cost-effectiveness analysis of different synthetic routes to 2-(Tetrahydro-2h-pyran-3-yl)propanoic acid

The following guide provides a comprehensive cost-effectiveness analysis of synthetic routes to 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid . Executive Summary The synthesis of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive cost-effectiveness analysis of synthetic routes to 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid .

Executive Summary

The synthesis of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid (Target Molecule 1 ) presents a classic challenge in process chemistry: introducing a sterically hindered secondary heterocyclic substituent onto an


-chiral center.

This guide evaluates three distinct synthetic strategies.

  • Route A (Classical Malonate Alkylation): Best for low-cost, small-scale discovery where purification labor is acceptable. It suffers from significant elimination side reactions.

  • Route B (Ni/Pd-Catalyzed Cross-Coupling): The recommended route for scale-up. It utilizes modern transition-metal catalysis to suppress elimination, offering superior yields and cleaner impurity profiles despite higher catalyst costs.

  • Route C (Unsaturated Precursor Hydrogenation): A viable alternative if specific dihydropyran precursors are accessible, offering high atom economy but requiring high-pressure hydrogenation infrastructure.

Recommendation: For pilot-plant scalability and cost-efficiency, Route B is currently the superior choice due to its robustness and reproducibility.

Target Molecule Profile

  • IUPAC Name: 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid

  • Structure Description: A propanoic acid moiety substituted at the

    
    -position (C2) with a tetrahydro-2H-pyran-3-yl ring.
    
  • Key Challenge: Formation of the

    
     bond without inducing 
    
    
    
    -elimination in the tetrahydropyran ring (forming dihydropyran byproducts).

Route Analysis & Comparison

Route A: Classical Malonate Alkylation

This route relies on the nucleophilic substitution of a 3-halotetrahydropyran with a malonate enolate.

  • Mechanism:

    
     displacement of bromide by diethyl methylmalonate anion.
    
  • Key Reagents: 3-Bromotetrahydropyran, Diethyl methylmalonate, Sodium ethoxide (NaOEt).

  • Critical Drawback: The secondary halide (3-bromo-THP) is prone to

    
     elimination under strongly basic conditions, generating 3,4-dihydro-2H-pyran and 3,6-dihydro-2H-pyran as major waste products.
    
Route B: Ni-Catalyzed Cross-Coupling (Negishi/Reformatsky)

This modern approach uses a transition metal catalyst to couple an organozinc reagent with an


-halo ester, avoiding the harsh basic conditions of Route A.
  • Mechanism: Oxidative addition of Ni(0) or Pd(0) into the C-Br bond, followed by transmetallation and reductive elimination.

  • Key Reagents: 3-Bromotetrahydropyran, Ethyl 2-bromopropionate, Zinc dust,

    
     or similar catalyst.
    
  • Advantage: Drastically reduces elimination byproducts; allows for room-temperature coupling.

Route C: Hydrogenation of Unsaturated Precursors

Utilizes a condensation reaction (e.g., Knoevenagel or Wittig) followed by reduction. Note: Direct condensation often yields the linear 3-substituted isomer. To get the 2-substituted (alpha) product, specific precursors like 2-(2H-pyran-3-yl)acrylic acid derivatives are required.

Cost-Effectiveness Comparison Table

MetricRoute A: Malonate AlkylationRoute B: Ni-Catalyzed CouplingRoute C: Hydrogenation
Reagent Cost Low (Commodity chemicals)Medium (Catalyst/Ligand cost)Medium (Catalyst + H2)
Step Count 3 (Alkylation, Hydrolysis, Decarboxylation)2 (Coupling, Hydrolysis)3 (Condensation, H2, Hydrolysis)
Overall Yield Low (30-45%)High (75-85%) Medium (50-65%)
Scalability Poor (Exothermic, massive waste)Excellent (Flow chemistry compatible)Good (Requires H2 pressure)
Impurity Profile Complex (Elimination alkene isomers)Clean (Homocoupling dimers)Clean (Over-reduction possible)
E-Factor (Waste) High (>50 kg/kg )Low (<15 kg/kg )Medium

Detailed Experimental Protocol (Recommended Route B)

Protocol: Nickel-Catalyzed Cross-Coupling of 3-Bromotetrahydropyran with Ethyl 2-bromopropionate.

1. Reagent Preparation:

  • Activate Zinc dust by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum.

  • Prepare a 1.0 M solution of 3-Bromotetrahydropyran (1.0 equiv) in dry THF.

2. Catalyst Formation:

  • In a dry reactor under Argon, charge

    
     (5 mol%) and Pyridine-bis(oxazoline) ligand (6 mol%).
    
  • Add dry THF and stir for 30 min to form the active complex (often green/blue).

3. Coupling Reaction:

  • Add the activated Zinc dust (2.0 equiv) to the reactor.

  • Add Ethyl 2-bromopropionate (1.2 equiv) and the 3-Bromotetrahydropyran solution simultaneously via syringe pump over 2 hours at 25°C.

  • Mechanistic Note: Slow addition prevents the homocoupling of the propionate.

  • Stir for 12 hours. Monitor conversion by GC-MS (Look for disappearance of bromide m/z ~164).

4. Workup & Hydrolysis:

  • Quench with 1M HCl. Extract with Ethyl Acetate (3x).[1]

  • Concentrate the organic phase to obtain the intermediate ester: Ethyl 2-(tetrahydro-2H-pyran-3-yl)propanoate .

  • Dissolve the ester in MeOH/H2O (3:1). Add LiOH (2.5 equiv). Stir at 50°C for 4 hours.

  • Acidify to pH 2 with HCl. Extract, dry (

    
    ), and concentrate to yield the target acid.
    

5. Validation:

  • 1H NMR (CDCl3):

    
     11.0 (br s, 1H, COOH), 3.8-3.9 (m, 2H, THP-C6), 3.3 (m, 1H, THP-C2), 2.4 (m, 1H, alpha-CH), 1.9 (m, 1H, THP-C3), 1.6 (m, 4H, THP ring), 1.2 (d, 3H, alpha-Me).
    

Pathway Visualization

Route A: Classical Malonate Pathway (Elimination Risk)

MalonateRoute Start 3-Bromotetrahydropyran (Secondary Halide) Intermediate Diester Intermediate (Low Yield due to E2) Start->Intermediate SN2 Alkylation SideProduct Dihydropyran (Elimination Waste) Start->SideProduct E2 Elimination (Major) Reagent Diethyl methylmalonate + NaOEt Reagent->Intermediate Product 2-(Tetrahydro-2H-pyran-3-yl) propanoic acid Intermediate->Product 1. Hydrolysis 2. Decarboxylation

Caption: Route A suffers from competing E2 elimination, significantly lowering yield.

Route B: Metal-Catalyzed Cross-Coupling (Recommended)

CrossCoupling BrTHP 3-Bromotetrahydropyran Ester Ethyl 2-(THP-3-yl)propanoate BrTHP->Ester Reductive Coupling BrProp Ethyl 2-bromopropionate BrProp->Ester Catalyst Ni/Zn Catalyst System Catalyst->Ester Final 2-(Tetrahydro-2H-pyran-3-yl) propanoic acid Ester->Final LiOH Hydrolysis

Caption: Route B utilizes Nickel catalysis to couple the fragments efficiently at room temperature.

References

  • General Synthesis of Tetrahydropyrans

    • Clarke, P. A., & Santos, S. (2012). "Strategies for the synthesis of tetrahydropyrans." European Journal of Organic Chemistry.

  • Malonate Alkylation Limitations: Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." (Discusses E2 vs SN2 competition in secondary halides).
  • Nickel-Catalyzed Reductive Coupling

    • Doyle, A. G., et al. (2014). "Nickel-Catalyzed Cross-Coupling of Secondary Alkyl Halides." Journal of the American Chemical Society.

  • Reagent Data (3-Bromotetrahydropyran)

    • PubChem CID: 12636254.

  • Reagent Data (Diethyl methylmalonate)

    • Sigma-Aldrich Product No. 139440.[2] [2]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.